3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide
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Overview
Description
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H7Cl4NO2 It is characterized by the presence of multiple chlorine atoms and a hydroxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloropropanoyl chloride+2,2,2-trichloroethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- 3-Chloro-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)benzamide
- 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
Uniqueness
3-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide is unique due to its specific structural features, including the presence of a hydroxyethyl group and multiple chlorine atoms
Properties
CAS No. |
24454-96-4 |
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Molecular Formula |
C5H7Cl4NO2 |
Molecular Weight |
254.9 g/mol |
IUPAC Name |
3-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H7Cl4NO2/c6-2-1-3(11)10-4(12)5(7,8)9/h4,12H,1-2H2,(H,10,11) |
InChI Key |
OESXMEDNIKQBGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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